Perfluorohept-3-ene

Übersicht

Beschreibung

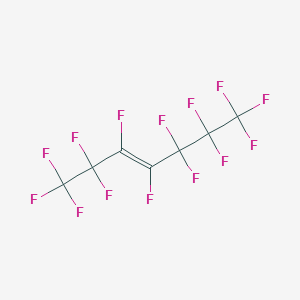

Perfluorohept-3-ene is a fluorinated organic compound with the molecular formula C7F14. It is characterized by a fully fluorinated carbon chain with a double bond at the third carbon position. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity .

Wissenschaftliche Forschungsanwendungen

Perfluorohept-3-ene has a wide range of applications in scientific research, including:

Safety and Hazards

Wirkmechanismus

Target of Action

Perfluorohept-3-ene is a type of perfluoroalkylated compound (PFC). PFCs have been found to have neurotoxic effects, particularly in developmentally exposed animals . The nervous system is one of the most sensitive targets of these environmental contaminants .

Mode of Action

Studies on pfcs have shown that they may affect the thyroid system, influence calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation . These effects could potentially be attributed to this compound as well, given its classification as a PFC.

Biochemical Pathways

Given the potential effects on the thyroid system, calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation, it can be inferred that multiple biochemical pathways could be impacted .

Pharmacokinetics

It is known that pfcs are extremely persistent towards degradation due to the carbon-fluorine bond, which has a very high bond strength . This suggests that this compound could potentially have a long half-life in the body and environment.

Result of Action

The main findings are that PFCs may induce neurobehavioral effects, particularly in developmentally exposed animals . These effects are often subtle and inconclusive and are often induced at concentrations where other toxic effects also are expected .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Due to the carbon-fluorine bond, these chemicals are extremely persistent towards degradation . This suggests that environmental persistence could potentially influence the bioavailability and toxicity of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Perfluorohept-3-ene can be synthesized through various methods, including the telomerization of tetrafluoroethylene with perfluoroalkyl iodides. This process typically involves the use of radical initiators and specific reaction conditions to achieve the desired product . Another method involves the dehydrofluorination of perfluorinated precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes, such as electrochemical fluorination or direct fluorination of hydrocarbon precursors. These methods are designed to produce high-purity perfluorinated compounds efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Perfluorohept-3-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into partially fluorinated compounds.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perfluorinated carboxylic acids, while substitution reactions can produce a range of functionalized perfluorinated compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Perfluorohept-3-ene can be compared with other perfluorinated compounds, such as:

Perfluorohexene: Similar in structure but with a shorter carbon chain.

Perfluorooctene: Similar but with a longer carbon chain.

Perfluorodecene: Another similar compound with an even longer carbon chain

Uniqueness

What sets this compound apart from these similar compounds is its specific carbon chain length and the position of the double bond, which can influence its reactivity and the types of derivatives that can be synthesized from it .

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEWLONMSWUOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895283 | |

| Record name | 3-Perfluoroheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71039-88-8 | |

| Record name | 3-Perfluoroheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2851082.png)

![rac-tert-butylN-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamatehydrochloride](/img/structure/B2851086.png)

![2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2851087.png)

![ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2851088.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2851089.png)

![2-{3-[2-(3-methylphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2851091.png)

![3-[(oxolan-2-yl)methyl]-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2851093.png)

![4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2851097.png)

![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)